N-Boc-4-ethyl-DL-phenylalanine

Description

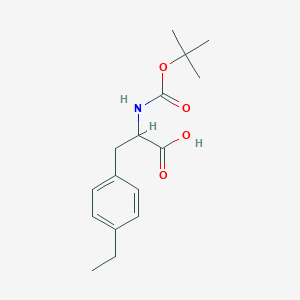

N-Boc-4-ethyl-DL-phenylalanine (CAS 110762-15-7) is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its molecular formula is C₁₆H₂₃NO₄, with a molecular weight of 293.36 g/mol . The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the amine, while the ethyl substituent at the 4-position of the phenyl ring introduces steric bulk and moderate hydrophobicity.

Properties

IUPAC Name |

3-(4-ethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-5-11-6-8-12(9-7-11)10-13(14(18)19)17-15(20)21-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBBFXLHABOKHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-4-ethyl-DL-phenylalanine typically involves the protection of the amino group of 4-ethyl-DL-phenylalanine with a Boc group. One common method involves the reaction of 4-ethyl-DL-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Boc-4-ethyl-DL-phenylalanine can undergo various chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.

Oxidation and Reduction: The ethyl group on the phenyl ring can be oxidized to form corresponding alcohols or carboxylic acids.

Coupling Reactions: The compound can participate in peptide coupling reactions, forming amide bonds with other amino acids or peptides.

Common Reagents and Conditions

Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Coupling Reagents: Carbodiimides such as EDC or DCC are used for peptide coupling reactions.

Major Products Formed

Deprotected Amino Acid: Removal of the Boc group yields 4-ethyl-DL-phenylalanine.

Oxidized Derivatives: Oxidation of the ethyl group can produce 4-hydroxy or 4-carboxy derivatives.

Peptide Conjugates: Coupling reactions result in the formation of peptides or peptide derivatives.

Scientific Research Applications

N-Boc-4-ethyl-DL-phenylalanine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

Biology: Serves as a precursor in the study of enzyme-substrate interactions and protein synthesis.

Medicine: Investigated for its potential use in drug development and as a prodrug for targeted drug delivery.

Mechanism of Action

The mechanism of action of N-Boc-4-ethyl-DL-phenylalanine primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthetic processes. Upon removal of the Boc group, the free amino group can participate in various biochemical reactions, including peptide bond formation and enzyme catalysis .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

*Estimated based on molecular formula.

Electronic and Steric Effects

- Electron-Donating Groups (e.g., -CH₃, -C₂H₅) : Enhance aromatic ring electron density, favoring electrophilic substitution reactions. Ethyl provides greater steric bulk than methyl, slowing down undesired side reactions in peptide coupling .

- Electron-Withdrawing Groups (e.g., -Cl, -CF₃) : Deactivate the aromatic ring, directing reactivity toward meta positions. Trifluoromethyl groups improve metabolic stability in drug candidates .

- Aromatic and Bulky Substituents (e.g., -C₆H₅) : Increase steric hindrance, limiting conformational flexibility in peptide chains. This is advantageous in designing structured peptides or protease inhibitors .

Physicochemical and Application-Specific Properties

- Solubility : Methoxy (-OCH₃) and acetyl (-COCH₃) groups improve aqueous solubility compared to hydrophobic ethyl or phenyl groups .

- Thermal Stability : Halogenated derivatives (e.g., -Cl, -Br) exhibit higher melting points due to stronger intermolecular forces .

- Biological Activity : Bromo and trifluoromethyl derivatives are prevalent in pharmaceuticals due to their ability to modulate target binding and pharmacokinetics .

Research Findings and Practical Considerations

- Synthetic Utility : Ethyl and methyl derivatives are preferred for routine peptide synthesis due to their manageable steric profiles, while bulky substituents like phenyl require optimized coupling conditions .

- Cost and Availability : Chloro and bromo derivatives are commercially available at premium prices (e.g., N-Boc-4-chloro-L-phenylalanine at ¥21,000/5g ), whereas ethyl variants face supply constraints .

- Safety Profiles : Most analogues, including N-Boc-4-methyl-L-phenylalanine, lack significant acute hazards but require standard lab precautions (e.g., gloves, ventilation) .

Biological Activity

N-Boc-4-ethyl-DL-phenylalanine is a derivative of the amino acid phenylalanine, modified with a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered interest in various fields of research due to its potential biological activities and applications in peptide synthesis. This article explores its biological activity, synthesis, and relevant case studies.

This compound has a molecular formula of C₁₅H₁₉NO₃ and a molecular weight of approximately 303.35 g/mol. The Boc group allows for selective reactions involving the amino group, making it a valuable intermediate in organic synthesis and peptide chemistry. The synthesis typically involves protecting the amino group of 4-ethyl-DL-phenylalanine using di-tert-butyl dicarbonate under basic conditions, often utilizing solvents like dichloromethane.

Common Synthesis Steps:

- Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate.

- Reaction Conditions: The reaction is conducted under basic conditions at room temperature.

- Purification: Techniques such as recrystallization or chromatography are employed to achieve high purity.

Biological Activity

This compound exhibits several biological activities, primarily related to its role in peptide synthesis and enzyme-substrate interactions.

Enzyme Interactions

The compound is utilized in studies focusing on enzyme-substrate interactions. Its ability to form stable peptide bonds makes it a candidate for examining the effects of various substituents on biological activity and stability.

Antimicrobial Activity

Research indicates that derivatives of phenylalanine, including this compound, can possess antimicrobial properties. For instance, studies have shown that certain amino acid derivatives exhibit activity against bacteria such as Escherichia coli and Bacillus subtilis, suggesting potential applications in developing antimicrobial agents .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Boc-DL-phenylalanine | No ethyl substitution; only phenyl group | Base structure for many derivatives |

| N-Boc-L-leucine | Isobutyl side chain | Used in protein synthesis due to hydrophobicity |

| N-Boc-L-valine | Isopropyl side chain | Essential for studies on protein folding |

| N-Boc-L-serine | Hydroxymethyl side chain | Involved in phosphorylation studies |

This compound's ethyl substitution on the phenyl ring may influence its reactivity and biological properties compared to these similar compounds.

Case Studies

-

Peptide Synthesis Applications:

- A study demonstrated the use of this compound in synthesizing peptides with specific biological activities. The incorporation of this compound allowed researchers to explore how variations in amino acid side chains affect peptide stability and activity.

- Antimicrobial Research:

-

Fluorescent Derivatives:

- The development of fluorescent biphenyl derivatives from phenylalanine analogs has been explored, indicating that modifications can lead to compounds suitable for bioimaging applications. These derivatives exhibited altered photophysical properties, which could be beneficial for tracking biological processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.